molecular formula C9H8O2 B139856 2-Phenylacrylic acid CAS No. 492-38-6

2-Phenylacrylic acid

Cat. No. B139856
CAS RN: 492-38-6
M. Wt: 148.16 g/mol
InChI Key: ONPJWQSDZCGSQM-UHFFFAOYSA-N
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Patent
US05478845

Procedure details

Tropic acid (4.1 g, 25 mmol) in 50 ml 10N NaOH was stirred at 100° C. for 16 h. Upon cooling on ice, 50 ml conc. HCl was added slowly. The formed white crystals were isolated and dried to give 2.7 g 2-phenyl-acrylic acid. M.p. 97°-99° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3]O.Cl>[OH-].[Na+]>[C:5]1([C:2](=[CH2:3])[C:1]([OH:12])=[O:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C(CO)C1=CC=CC=C1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
The formed white crystals were isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.